Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside
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Overview
Description
Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside is a complex organic compound commonly utilized in various fields of scientific research. This compound is derived from glucopyranoside and features a benzylidene group at the 4,6-positions and a p-toluenesulfonyl group at the 2-position. It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside followed by selective sulfonylation. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 4 and 6 positions of glucopyranoside are protected using benzaldehyde to form a benzylidene acetal.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The benzylidene acetal can be hydrolyzed under acidic conditions to yield the corresponding diol.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Acidic Conditions: Hydrochloric acid or sulfuric acid is used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted glucopyranosides can be obtained.
Hydrolysis Products: The hydrolysis of the benzylidene acetal yields the corresponding diol.
Scientific Research Applications
Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral building blocks.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs aimed at treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside involves its role as a reactive intermediate. The p-toluenesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions on the glucopyranoside ring.
Comparison with Similar Compounds
Methyl 4,6-O-benzylidene-β-D-glucopyranoside: Similar in structure but differs in the configuration at the anomeric carbon.
Methyl 4,6-O-benzylidene-2,3-di-O-p-toluenesulfonyl-α-D-glucopyranoside: Contains an additional p-toluenesulfonyl group at the 3-position.
Uniqueness: Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside is unique due to its specific substitution pattern, which allows for selective reactions and the synthesis of diverse derivatives. Its role as an intermediate in the synthesis of complex molecules makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C21H24O8S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H24O8S/c1-13-8-10-15(11-9-13)30(23,24)29-19-17(22)18-16(27-21(19)25-2)12-26-20(28-18)14-6-4-3-5-7-14/h3-11,16-22H,12H2,1-2H3/t16-,17+,18-,19-,20?,21+/m1/s1 |
InChI Key |
BBWKTKLCLZHSJW-XLSXTYDTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]2OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC)O |
Origin of Product |
United States |
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